Cas no 61549-24-4 (1,3-Di-(1-pyrenyl)propane)
1,3-Di-(1-pyrenyl)propane Chemical and Physical Properties
Names and Identifiers
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- 1,3-Di-(1-pyrenyl)propane
- 1-(3-pyren-1-ylpropyl)pyrene
- 1,3-DI-(2-PYRENYL)PROPANE
- 1,1'-(1,3-Propanediyl)dipyrene
- 1,1'-Propane-1,3-diyldipyrene
- 1,3-Bis(1-pyrene)propane
- 1,3-Dipyrenylpropane
- pyrene, 1,1'-(1,3-propanediyl)bis-
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Computed Properties
- Exact Mass: 444.18792
Experimental Properties
- Melting Point: 224°C
- PSA: 0
1,3-Di-(1-pyrenyl)propane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG93682-25mg |
1,3-DI-(2-PYRENYL)PROPANE |
61549-24-4 | 25mg |
$538.00 | 2024-04-19 |
1,3-Di-(1-pyrenyl)propane Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1,3-Di-(1-pyrenyl)propane
Recent Advances in the Study of 1,3-Di-(1-pyrenyl)propane (CAS: 61549-24-4) in Chemical Biology and Pharmaceutical Research
1,3-Di-(1-pyrenyl)propane (CAS: 61549-24-4) is a fluorescent organic compound that has garnered significant attention in recent years due to its unique photophysical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrene moieties, exhibits strong fluorescence and has been utilized as a molecular probe in various biological and chemical studies. The latest research has explored its utility in areas such as drug delivery, bioimaging, and molecular sensing, highlighting its versatility and promise in advancing scientific understanding and therapeutic development.
Recent studies have focused on the synthesis and functionalization of 1,3-Di-(1-pyrenyl)propane to enhance its applicability in biomedical contexts. For instance, researchers have modified its structure to improve its solubility and stability in aqueous environments, which is critical for its use in biological systems. Additionally, its ability to form excimers—a property derived from its pyrene groups—has been exploited to develop sensitive detection methods for biomolecules, including proteins and nucleic acids. These advancements underscore the compound's potential as a tool for real-time monitoring of biological processes.
In the realm of drug delivery, 1,3-Di-(1-pyrenyl)propane has been investigated as a component of nanocarriers due to its fluorescent properties, which allow for tracking and visualization of drug distribution in vivo. A 2023 study demonstrated its incorporation into polymeric nanoparticles, where it served both as a structural component and a fluorescent marker. This dual functionality not only facilitated the monitoring of nanoparticle uptake by cells but also provided insights into the kinetics of drug release, offering a promising approach for optimizing therapeutic efficacy.
Another notable application of 1,3-Di-(1-pyrenyl)propane is in the field of bioimaging. Its high quantum yield and photostability make it an excellent candidate for fluorescence microscopy and other imaging techniques. Recent work has explored its use in super-resolution microscopy, where its excimer formation properties enable the visualization of subcellular structures with unprecedented clarity. These developments have opened new avenues for studying cellular dynamics and interactions at the molecular level.
Beyond its practical applications, the mechanistic studies of 1,3-Di-(1-pyrenyl)propane have also provided valuable insights into the behavior of pyrene-based compounds in complex environments. For example, research has elucidated the role of solvent polarity and temperature in modulating its fluorescence properties, which is crucial for designing experiments and interpreting results. Such findings contribute to the broader understanding of fluorescent probes and their optimization for specific research needs.
In conclusion, 1,3-Di-(1-pyrenyl)propane (CAS: 61549-24-4) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its unique properties and adaptability have led to innovative applications in drug delivery, bioimaging, and molecular sensing. As research progresses, further modifications and explorations of its potential are expected to yield even more groundbreaking discoveries, solidifying its role as a valuable tool in scientific and therapeutic advancements.
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